molecular formula C13H14N2O3S B5200102 5-(4-morpholinyl)-3-phenyl-1,3-thiazolidine-2,4-dione

5-(4-morpholinyl)-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No.: B5200102
M. Wt: 278.33 g/mol
InChI Key: MLFZCWGVXXQTIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-morpholinyl)-3-phenyl-1,3-thiazolidine-2,4-dione, commonly known as Morantel, is a chemical compound that belongs to the thiazolidine family. It is a potent anthelmintic drug that is used to treat parasitic infections in animals. Morantel has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

Morantel works by selectively binding to nicotinic acetylcholine receptors in the nervous system of parasites. This results in paralysis of the parasites, making them easier to eliminate from the host. Morantel has been found to be highly selective for parasitic nicotinic receptors, with little to no effect on mammalian nicotinic receptors.
Biochemical and Physiological Effects:
Morantel has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as acetylcholine and dopamine, and to modulate the activity of ion channels in the nervous system. Morantel has also been found to have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

Morantel has a number of advantages for use in lab experiments. It is highly effective against parasitic infections in animals, making it a useful tool for studying the biology of parasites. Morantel is also relatively easy to synthesize and has a long shelf life. However, there are some limitations to its use. Morantel is toxic to some non-target organisms, such as fish, and care must be taken to ensure that it is not released into the environment. In addition, Morantel can be expensive, which may limit its use in some experiments.

Future Directions

There are a number of future directions for research on Morantel. One area of interest is the development of new anthelmintic drugs based on the structure of Morantel. Another area of interest is the study of the biochemical and physiological effects of Morantel on non-target organisms, such as fish. Finally, there is a need for more research on the potential use of Morantel in treating human parasitic infections.

Synthesis Methods

Morantel is synthesized from 2-methyl-5-nitroimidazole by reduction with sodium borohydride, followed by reaction with 2-mercaptoacetic acid and morpholine. The resulting compound is then cyclized with phosphorus oxychloride to produce Morantel.

Scientific Research Applications

Morantel has been extensively studied for its anthelmintic properties. It has been found to be effective against various parasitic infections in animals, including gastrointestinal nematodes, lungworms, and liver flukes. Morantel has also been studied for its potential use in treating human parasitic infections, such as schistosomiasis and filariasis.

Properties

IUPAC Name

5-morpholin-4-yl-3-phenyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c16-11-12(14-6-8-18-9-7-14)19-13(17)15(11)10-4-2-1-3-5-10/h1-5,12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFZCWGVXXQTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2C(=O)N(C(=O)S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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